molecular formula C12H16BrNS B13282200 N-(2-bromo-4-methylphenyl)thian-3-amine

N-(2-bromo-4-methylphenyl)thian-3-amine

Cat. No.: B13282200
M. Wt: 286.23 g/mol
InChI Key: AUWWXQMJHRUITL-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)thian-3-amine is a brominated aromatic amine featuring a thiane (a six-membered sulfur-containing heterocycle) substituted at the 3-position with an amine group. The phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position, conferring distinct electronic and steric properties.

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16BrNS/c1-9-4-5-12(11(13)7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

AUWWXQMJHRUITL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCCSC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)thian-3-amine typically involves the reaction of 2-bromo-4-methylaniline with thian-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated amines.

    Substitution: Various substituted thian-3-amines depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)thian-3-amine and related compounds have various applications in scientific research, particularly in medicinal chemistry, with the potential for developing new therapeutic agents. The unique structures of these compounds allow them to serve as lead compounds for synthesizing more complex molecules with enhanced biological activities and as intermediates in organic synthesis for creating various functionalized compounds.

Applications in Medicinal Chemistry

  • Development of Therapeutic Agents this compound's structure may allow it to act as a lead compound in synthesizing more complex molecules with enhanced biological activities.
  • Antimicrobial Properties N-(2-Bromo-5-methylphenyl)thian-3-amine, which contains bromine substitution on a phenyl group, exhibits antimicrobial properties.
  • Antitubercular Activity 2-Methoxy-N-(thiophen-2-ylmethyl)quinoline, a related compound with a quinoline structure and a thiophenyl group, demonstrates antitubercular activity.
  • Potential Anticancer Activity 2-Amino-N-(thiophen-2-ylmethyl)benzamide, which features a benzamide structure with a thiophenyl group, shows potential anticancer activity.
  • Neuroprotective Effects Studies on 6-(thiophen-2-ylmethyl)-6,7-dihydro-pyrrolo[3,4-b]pyridin, a complex polyheterocyclic structure, have investigated its neuroprotective effects.

Studies on Related Compounds

N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives have been researched as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTI) aimed at avoiding HIV-associated neurocognitive disorder (HAND) . One promising molecule exhibited antiviral activity against wild-type HIV-1 with low in vitro cytotoxicity, retained activity against clinically relevant HIV mutants, and demonstrated good in vivo brain penetration with minimal neurotoxicity in mouse neurons .

General Applications of N-Cyclopentyl-2,2,5,5-tetramethyloxolan

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thian-3-amine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Positional Isomers and Halogenated Analogs

Positional isomerism and halogen substitution significantly influence physicochemical properties:

Compound Substituent Positions Halogen Molecular Features Key Observations
N-(2-Bromo-4-methylphenyl)thian-3-amine 2-Br, 4-Me on phenyl Br Thiane core, primary amine Steric hindrance at 2-Br may limit reactivity
N-(4-Bromo-2-methylphenyl)thian-3-amine 4-Br, 2-Me on phenyl Br Thiane core, primary amine Altered electronic effects due to Br/Me positions
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Br, 2-Me on phenyl Br Pyridine-carboxamide hybrid Isostructural with Cl analog; planar conformation via π-conjugation
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br on quinoline Br Quinoline core, difluoromethyl group Enhanced lipophilicity from CF2H group
  • Halogen Effects : Bromine increases molecular weight and polarizability compared to chlorine, as seen in , where Br/Cl substitution maintains structural similarity but alters packing and hydrogen-bonding patterns .
  • Positional Isomerism : The 2-Br substitution in the target compound may hinder rotational freedom compared to 4-Br isomers, impacting crystal packing and solubility .

Comparison Based on Heterocyclic Core Structure

The heterocyclic core dictates electronic properties and biological interactions:

Heterocycle Example Compound Key Features
Thiane This compound Sulfur atom induces moderate electron-withdrawing effects
Thiophene N-(3-Acetyl-2-thienyl)acetamides () Aromatic thiophene with acetyl groups; planar for conjugation
Quinoline 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine () Larger π-system enhances fluorescence and DNA intercalation potential
Triazole 5-(3-Bromophenyl)-N-aryl-1,2,4-triazol-3-amine () Triazole ring offers hydrogen-bonding sites; Br enhances bioactivity
  • Thiane vs.
  • Quinoline vs. Thiane: Quinoline’s extended conjugation supports applications in optoelectronics, whereas thiane derivatives may prioritize stability in medicinal chemistry .

Substituent Effects on Physicochemical Properties

Substituents modulate solubility, melting points, and reactivity:

Substituent Example Compound Impact
Bromine (Br) This compound Enhances halogen bonding; increases molecular weight
Difluoromethyl (CF2H) 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Improves metabolic stability and lipophilicity
Nitro (NO2) (4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine () Electron-withdrawing; may reduce solubility
Methyl (Me) This compound Steric shielding; slight electron-donating effect
  • Methyl Groups: The 4-Me substituent in the target compound likely enhances solubility in nonpolar solvents compared to nitro-substituted analogs .

Biological Activity

N-(2-bromo-4-methylphenyl)thian-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound features a thian (thiophene) ring and an amine group, which are significant for its biological interactions. The presence of a bromine atom and a methyl group on the phenyl ring can influence its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit notable antibacterial and antifungal activities.

Antibacterial Activity

Research indicates that compounds with similar structures demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis and Escherichia coli . These findings suggest that this compound might also have potent antibacterial properties.

Antifungal Activity

The antifungal potential of thian derivatives has been documented, with some exhibiting MIC values as low as 0.0048 mg/mL against Candida albicans . Given the structural similarities, it is plausible that this compound could show comparable antifungal activity.

Anticancer Activity

The anticancer properties of thian derivatives have been explored extensively. For example, compounds containing a thioamide moiety have shown promising results in inhibiting cancer cell proliferation across various lines, including breast and colon cancer .

Case Studies

  • In Vitro Studies : A study on thiosemicarbazone derivatives indicated significant anticancer activity with IC50 values ranging from 0.420 µM to 6.554 µM against different cancer cell lines . This suggests that modifications in the structure, such as those present in this compound, could enhance its anticancer efficacy.
  • Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, compounds similar to this compound may interact with cellular targets leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for predicting the biological activity of this compound:

  • Bromine Substitution : The presence of bromine may enhance lipophilicity, improving membrane permeability and biological activity.
  • Thian Ring Contribution : The thian moiety can contribute to electron donation or withdrawal, influencing binding affinity to biological targets.

Data Summary

Biological ActivityMIC/IC50 ValuesReference
Antibacterial (e.g., E. coli)0.0048 mg/mL
Antifungal (e.g., C. albicans)0.0195 mg/mL
Anticancer (various cell lines)0.420 - 6.554 µM

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